molecular formula C7H7Cl2N3O B14483738 N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine CAS No. 66266-74-8

N''-(2,6-Dichloro-4-hydroxyphenyl)guanidine

Cat. No.: B14483738
CAS No.: 66266-74-8
M. Wt: 220.05 g/mol
InChI Key: UYPVBTFZGIPAEY-UHFFFAOYSA-N
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Description

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine typically involves the reaction of 2,6-dichloro-4-hydroxyaniline with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the guanidine derivative .

Industrial Production Methods

Industrial production of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine: Characterized by the presence of a guanidine group attached to a 2,6-dichloro-4-hydroxyphenyl moiety.

    N’'-(2,6-Dichloro-4-hydroxyphenyl)urea: Similar structure but with a urea group instead of a guanidine group.

    N’'-(2,6-Dichloro-4-hydroxyphenyl)thiourea: Similar structure but with a thiourea group instead of a guanidine group

Uniqueness

N’'-(2,6-Dichloro-4-hydroxyphenyl)guanidine is unique due to its specific guanidine functionality, which imparts distinct chemical and biological properties. The presence of the guanidine group enhances its ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66266-74-8

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2-(2,6-dichloro-4-hydroxyphenyl)guanidine

InChI

InChI=1S/C7H7Cl2N3O/c8-4-1-3(13)2-5(9)6(4)12-7(10)11/h1-2,13H,(H4,10,11,12)

InChI Key

UYPVBTFZGIPAEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=C(N)N)Cl)O

Origin of Product

United States

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